4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 5527-81-1
VCID: VC12028942
InChI: InChI=1S/C13H9ClF2N2O5S/c14-9-6-5-8(7-11(9)18(19)20)24(21,22)17-10-3-1-2-4-12(10)23-13(15)16/h1-7,13,17H
SMILES: C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F
Molecular Formula: C13H9ClF2N2O5S
Molecular Weight: 378.74 g/mol

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide

CAS No.: 5527-81-1

Cat. No.: VC12028942

Molecular Formula: C13H9ClF2N2O5S

Molecular Weight: 378.74 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide - 5527-81-1

Specification

CAS No. 5527-81-1
Molecular Formula C13H9ClF2N2O5S
Molecular Weight 378.74 g/mol
IUPAC Name 4-chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C13H9ClF2N2O5S/c14-9-6-5-8(7-11(9)18(19)20)24(21,22)17-10-3-1-2-4-12(10)23-13(15)16/h1-7,13,17H
Standard InChI Key CSDUXAMNOKDOCT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F
Canonical SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, 4-chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzenesulfonamide, reflects its substitution pattern:

  • Primary benzene ring: Chloro (position 4), nitro (position 3), and sulfonamide (position 1).

  • Sulfonamide group: Connected to a secondary phenyl ring bearing a difluoromethoxy group at position 2.

The difluoromethoxy group (OCHF2-\text{OCHF}_2) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical for drug bioavailability.

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Chlorosulfonation of nitrobenzene: Introduces the sulfonyl chloride group at position 1.

  • Amine coupling: Reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-(difluoromethoxy)aniline in dichloromethane or acetonitrile.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Representative reaction:

C6H4ClNO2SO2Cl+C7H6F2NOC13H9ClF2N2O5S+HCl\text{C}_6\text{H}_4\text{ClNO}_2\text{SO}_2\text{Cl} + \text{C}_7\text{H}_6\text{F}_2\text{NO} \rightarrow \text{C}_{13}\text{H}_9\text{ClF}_2\text{N}_2\text{O}_5\text{S} + \text{HCl}

Optimization Challenges

  • Nitro group stability: Requires controlled temperatures (<50°C) to prevent premature reduction.

  • Difluoromethoxy introduction: Achieved via nucleophilic substitution using difluoromethyl bromide under basic conditions.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Nitro group: Electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution at positions 2 and 6.

  • Sulfonamide NH: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).

Derivatization Opportunities

  • Nitro reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further functionalization.

  • Sulfonamide alkylation: Reaction with alkyl halides modifies solubility and target affinity.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADME properties: No data exist on oral bioavailability, plasma protein binding, or hepatic metabolism.

  • Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

Therapeutic Opportunities

  • Oncology: Targeting hypoxia-inducible carbonic anhydrase IX in solid tumors.

  • Antimicrobial resistance: Combating Gram-negative pathogens via novel mechanism-of-action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator